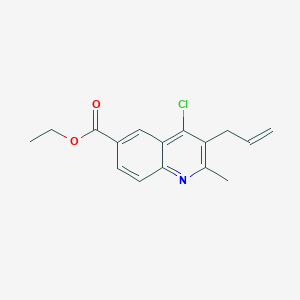![molecular formula C17H24N2O3S B5685415 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane](/img/structure/B5685415.png)
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane has been studied for its potential applications in various scientific fields. In medicine, this compound has been investigated for its antimicrobial and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane has been studied for its potential use as a pesticide. It has been shown to have insecticidal and fungicidal properties, making it a promising candidate for use in crop protection. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane have been studied in vitro and in vivo. In vitro studies have shown that this compound has antimicrobial and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells. In vivo studies have shown that this compound has insecticidal and fungicidal properties, making it a promising candidate for use in crop protection.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane in lab experiments include its high purity and stability. This compound can be easily synthesized in high yields and purified using column chromatography. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for the study of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, this compound could be further studied for its potential use as a precursor for the synthesis of novel materials. Further studies could also be conducted to better understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane involves the reaction of 4-(2-aminoethyl)benzoic acid with 2-chloro-1,1-dioxo-1,2-thiazinan. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane.
properties
IUPAC Name |
azepan-1-yl-[4-(1,1-dioxothiazinan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-11-3-1-2-4-12-18)15-7-9-16(10-8-15)19-13-5-6-14-23(19,21)22/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKFDTAUSOAQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)

![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)

![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)

![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5685411.png)
![3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
![N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5685425.png)
![2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol](/img/structure/B5685429.png)
![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)